1,4-bUtanedithiol-d8

Description

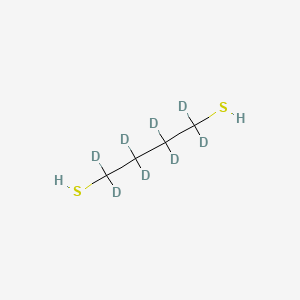

Structure

3D Structure

Properties

Molecular Formula |

C4H10S2 |

|---|---|

Molecular Weight |

130.3 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-dithiol |

InChI |

InChI=1S/C4H10S2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 |

InChI Key |

SMTOKHQOVJRXLK-SVYQBANQSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])S)C([2H])([2H])S |

Canonical SMILES |

C(CCS)CS |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Butanedithiol-d8

This technical guide provides a comprehensive overview of 1,4-butanedithiol-d8, a deuterated isotopologue of 1,4-butanedithiol (B72698). This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize isotopically labeled compounds.

Chemical Properties and Data

This compound is the deuterium-labeled version of 1,4-butanedithiol, where eight hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution is particularly useful in analytical chemistry, especially in mass spectrometry-based applications.

Table 1: General and Physical Properties of 1,4-Butanedithiol and its Deuterated Analog

| Property | 1,4-Butanedithiol | This compound (Predicted) |

| Molecular Formula | C₄H₁₀S₂ | C₄H₂D₈S₂ |

| Molecular Weight | 122.25 g/mol [1] | 130.30 g/mol |

| Appearance | Colorless liquid[1] | Colorless liquid |

| Odor | Malodorous[1] | Malodorous |

| Boiling Point | 195.5 °C[1] | Similar to non-deuterated form |

| Melting Point | -53.9 °C[1] | Similar to non-deuterated form |

| Density | ~1.042 g/mL | Slightly higher than non-deuterated form |

| Solubility | Highly soluble in organic solvents[1] | Highly soluble in organic solvents |

| CAS Number | 1191-08-8[1] | Not available |

Synthesis

Proposed Experimental Protocol:

Step 1: Tosylation of 1,4-Butanediol-d8

-

Dissolve 1,4-butanediol-d8 in a suitable aprotic solvent such as dichloromethane (B109758) or toluene.

-

Cool the solution in an ice bath.

-

Add two equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise.

-

Slowly add two equivalents of a base, such as pyridine (B92270) or triethylamine, to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-bis(tosyloxy)butane-d8.

Step 2: Thiolation of 1,4-bis(tosyloxy)butane-d8

-

Dissolve the crude 1,4-bis(tosyloxy)butane-d8 in a polar aprotic solvent like dimethylformamide (DMF).

-

Add an excess of a thiolating agent, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

-

Heat the reaction mixture to facilitate the nucleophilic substitution. The reaction progress can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain this compound.

Note: This is a proposed synthetic pathway and would require optimization of reaction conditions, purification, and characterization of the final product.

Spectral Data

Predictive spectral data for this compound can be inferred from the known spectra of its non-deuterated counterpart.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z for C₄H₂D₈S₂ | Notes |

| [M]⁺ | 130 | Molecular ion |

| [M-SH]⁺ | 97 | Loss of a thiol radical |

| [M-S₂H]⁺ | 65 | Loss of a disulfide radical |

Table 3: Predicted ¹H and ²H NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Assignment |

| ¹H | ~1.3-1.4 ppm | t | -SH |

| ²H | ~1.7-1.8 ppm | m | -CD₂-CD₂- |

| ²H | ~2.5-2.6 ppm | m | -CD₂-SH |

Note: The ¹H NMR spectrum is expected to show a signal for the thiol protons, while the ²H (Deuterium) NMR would show signals for the deuterated carbon positions.

Applications in Research and Development

Deuterated compounds like this compound are valuable tools in various scientific disciplines.

-

Internal Standard for Mass Spectrometry: Due to its increased mass, this compound is an ideal internal standard for the quantification of 1,4-butanedithiol in complex biological or environmental samples using isotope dilution mass spectrometry.

-

Mechanistic Studies: The kinetic isotope effect can be studied using deuterated compounds to elucidate reaction mechanisms. The substitution of hydrogen with deuterium can alter the rate of reactions involving C-H bond cleavage, providing insight into the rate-determining steps.

-

Metabolic Profiling: In drug metabolism studies, deuterated compounds can be used to trace the metabolic fate of molecules in vivo.

Visualizations

Proposed Synthesis Workflow

References

1,4-butanedithiol-d8 chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-butanedithiol-d8, a deuterated analog of 1,4-butanedithiol (B72698). Due to the limited availability of experimental data for the deuterated form, this guide presents the known properties of 1,4-butanedithiol and outlines a proposed synthesis for the d8 variant. This document is intended to serve as a valuable resource for those in chemical synthesis, pharmaceutical development, and analytical sciences.

Core Chemical Properties

| Property | Value (1,4-Butanedithiol) | Value (this compound) | Reference |

| Molecular Formula | C₄H₁₀S₂ | C₄H₂D₈S₂ | [1][2] |

| Molecular Weight | 122.25 g/mol | 130.30 g/mol (calculated) | [1] |

| CAS Number | 1191-08-8 | Not assigned | [1] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid (expected) | [1] |

| Density | 1.042 g/mL at 25 °C | Not available | [3][4] |

| Boiling Point | 195.5 °C | Not available | [2] |

| Melting Point | -53.9 °C | Not available | [2] |

| Refractive Index | n20/D 1.529 | Not available | [3] |

| Solubility | Highly soluble in organic solvents | Highly soluble in organic solvents (expected) | [2] |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from commercially available tetrahydrofuran-d8. The first step is the synthesis of the intermediate, 1,4-dibromobutane-d8 (B120142), followed by its conversion to the final product.

Step 1: Synthesis of 1,4-Dibromobutane-d8 [5][6]

This protocol is adapted from the synthesis of the non-deuterated analog and has been reported for the deuterated compound.[5][6]

-

Materials and Reagents:

-

Freshly distilled tetrahydrofuran-d8

-

Sodium bromide

-

Concentrated sulfuric acid

-

Water

-

10% Sodium bicarbonate solution

-

Anhydrous calcium chloride

-

-

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, combine freshly distilled tetrahydrofuran-d8, sodium bromide, and water.

-

Slowly add concentrated sulfuric acid while stirring, maintaining the temperature below 50°C.

-

Once the addition is complete, heat the mixture to 95-100°C with continuous stirring for 2.5-3 hours.

-

Isolate the product via steam distillation.

-

Wash the distillate with a 10% sodium bicarbonate solution, followed by water until neutral.

-

Dry the organic layer with anhydrous calcium chloride.

-

Perform a final distillation to obtain pure 1,4-dibromobutane-d8.

-

Step 2: Synthesis of this compound

This proposed method is based on a common and well-established procedure for the synthesis of thiols from alkyl halides.

-

Materials and Reagents:

-

1,4-Dibromobutane-d8 (from Step 1)

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Diethyl ether

-

-

Procedure:

-

Dissolve 1,4-dibromobutane-d8 and thiourea in ethanol and reflux the mixture.

-

After cooling, add a solution of sodium hydroxide and reflux again to hydrolyze the intermediate thiouronium salt.

-

Cool the reaction mixture and acidify with hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting this compound by distillation.

-

Visualized Experimental Workflow

Caption: Proposed two-step synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,4-Butanedithiol - Wikipedia [en.wikipedia.org]

- 3. Sciencemadness Discussion Board - Preparation of 1,4-Dibromobutane - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. 1,4-ブタンジチオール ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Deuterated 1,4-Butanedithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential synthesis of deuterated 1,4-butanedithiol (B72698). Given the limited direct experimental data on its deuterated forms, this document leverages data from the non-deuterated parent compound, 1,4-butanedithiol, and outlines logical approaches to its isotopic labeling.

Chemical Structure and Properties

1,4-Butanedithiol is an organosulfur compound with two thiol (-SH) functional groups at either end of a four-carbon chain.[1][2] Deuteration involves the substitution of one or more hydrogen atoms with its heavier isotope, deuterium (B1214612) (D). The most common deuterated forms would be either partially deuterated, for instance at the functional thiol groups (1,4-butanedithiol-d2), or fully deuterated, where all hydrogen atoms are replaced (1,4-butanedithiol-d10).

The chemical structure of the non-deuterated and two possible deuterated isotopologues are depicted below.

Quantitative Data

The following table summarizes the key physicochemical properties of non-deuterated 1,4-butanedithiol. The molecular weight would increase with deuteration.

| Property | Value |

| Molecular Formula | C₄H₁₀S₂[1][3] |

| Molecular Weight | 122.25 g/mol |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 195.5 °C[1] |

| Melting Point | -53.9 °C[1] |

| Density | 1.042 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | 1.529[4] |

| CAS Number | 1191-08-8[3][4] |

Experimental Protocols: Synthesis of Deuterated 1,4-Butanedithiol

Proposed Synthesis of 1,4-Butanedithiol-d8

This protocol outlines a hypothetical synthesis of this compound, starting from commercially available 1,4-dibromobutane-d8 (B120142).

Materials:

-

1,4-dibromobutane-d8

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Thiouronium Salt Formation: A solution of 1,4-dibromobutane-d8 in ethanol is reacted with two equivalents of thiourea under reflux. This reaction forms the corresponding bis-thiouronium salt.

-

Hydrolysis: The resulting salt is then hydrolyzed by heating with an aqueous solution of sodium hydroxide. This step cleaves the thiouronium salt to yield the dithiolate.

-

Acidification: The reaction mixture is cooled and then acidified with hydrochloric acid to protonate the dithiolate, forming the neutral this compound.

-

Extraction and Purification: The product is extracted from the aqueous solution using diethyl ether. The organic layer is then washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

The following diagram illustrates the proposed synthetic workflow.

Applications in Research and Drug Development

Deuterated compounds are valuable tools in various scientific disciplines. In drug development, isotopic labeling can be used to:

-

Trace Metabolic Pathways: By replacing hydrogen with deuterium, the metabolic fate of a drug candidate can be followed using techniques like mass spectrometry.

-

Alter Metabolic Profiles: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, potentially improving the pharmacokinetic profile of a drug.

-

Enhance Analytical Sensitivity: Deuterated internal standards are widely used in quantitative mass spectrometry-based assays to improve accuracy and precision.

The logical relationship for the utility of deuterated compounds in research is depicted below.

References

An In-depth Technical Guide to the Physical Properties of 1,4-Butanedithiol-d8

This technical guide provides a comprehensive overview of the core physical properties of 1,4-butanedithiol-d8, a deuterated isotopologue of 1,4-butanedithiol. The information is tailored for researchers, scientists, and professionals in drug development and materials science who utilize deuterated compounds for mechanistic studies, as tracers, or to modify metabolic profiles. While specific experimental data for the d8 isotopologue is scarce, this guide extrapolates key physical characteristics from its non-deuterated counterpart, 1,4-butanedithiol, and provides general experimental protocols for their determination.

Core Physical Properties

Deuterium (B1214612) labeling is a powerful tool in scientific research. This compound is the deuterium-labeled version of 1,4-butanedithiol.[1] The substitution of hydrogen with deuterium primarily affects properties dependent on atomic mass, such as molecular weight and, to a lesser extent, vibrational frequencies in spectroscopy. Other bulk physical properties like boiling point, melting point, and density are generally expected to show minor variations from the non-deuterated form.

Data Presentation: Physical Properties of 1,4-Butanedithiol

The following table summarizes the key physical properties of the non-deuterated 1,4-butanedithiol. These values serve as a close approximation for this compound.

| Property | Value |

| Molecular Formula | C₄H₂D₈S₂ |

| Calculated Molecular Weight | 130.30 g/mol |

| Appearance | Colorless to light yellow liquid[2][3] |

| Odor | Malodorous, Stench[2][3][4] |

| Density | 1.042 g/mL at 25 °C[2][5][6][7] |

| Boiling Point | 195.5 °C (383.9 °F; 468.6 K)[4]; 105-106 °C at 30-40 hPa[2][5][6][7] |

| Melting Point | -53.9 °C (-65.0 °F; 219.2 K)[2][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup[2][7] |

| Refractive Index | n20/D 1.529[5][6][7] |

| Solubility | Highly soluble in organic solvents[4] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid can be determined using several methods, including the distillation method and the siwoloboff method for small quantities.

Distillation Method:

-

A sample of the compound is placed in a distillation flask.

-

The flask is heated, and the vapor passes into a condenser.

-

The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For pressure-sensitive compounds, vacuum distillation is employed.

Determination of Melting Point

For compounds that are solid at room temperature or can be frozen, the melting point is a sharp indicator of purity.

Capillary Method:

-

A small amount of the solidified compound is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The temperature is slowly increased, and the range from which the compound starts to melt until it becomes completely liquid is recorded.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer.

Pycnometer Method:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid, and the excess is removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is determined using a refractometer, which measures the extent to which light is bent when it passes through the substance.

Refractometer Operation:

-

A few drops of the liquid are placed on the prism of the refractometer.

-

The prism is closed, and the user looks through the eyepiece.

-

The boundary line between the light and dark regions is adjusted to the crosshairs.

-

The refractive index is read from the scale.

Logical Workflow Visualization

1,4-Butanedithiol and its deuterated analogue are known to form self-assembled monolayers (SAMs) on gold surfaces, a process of significant interest in nanotechnology and surface chemistry. The following diagram illustrates the logical workflow of this process.

This guide provides foundational knowledge on the physical properties of this compound. For precise quantitative data, experimental determination remains the most reliable approach. The provided protocols and diagrams serve as a starting point for researchers and scientists working with this and similar deuterated compounds.

References

Technical Guide to the Isotopic Purity of 1,4-Butanedithiol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of 1,4-butanedithiol-d8, a deuterated analog of 1,4-butanedithiol. This document outlines the synthesis, purification, and analytical methods used to determine the isotopic enrichment of this compound, which is valuable as an internal standard in mass spectrometry-based quantitative analyses and in mechanistic studies.

Introduction

This compound is a specialized chemical reagent where eight hydrogen atoms on the butane (B89635) backbone have been replaced with deuterium (B1214612). This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for the quantification of its non-labeled counterpart in complex biological matrices. The efficacy of such a standard is fundamentally dependent on its isotopic purity. This guide details the necessary experimental procedures to synthesize and verify the isotopic enrichment of this compound.

Synthesis and Purification

The synthesis of this compound can be adapted from the established synthesis of the non-deuterated compound, which typically involves the reaction of a 1,4-dihalobutane with a sulfur nucleophile. To introduce the deuterium labels, a deuterated starting material is required.

A plausible synthetic route starts with the commercially available 1,4-butanediol-d8. This starting material can be converted to a dihalo derivative, such as 1,4-dibromobutane-d8, which is then reacted with a thiolating agent like thiourea (B124793) followed by hydrolysis to yield the final product.

Illustrative Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Quantitative Data on Isotopic Purity

While a specific certificate of analysis for this compound is not publicly available, data for the closely related and commercially available 1,4-butanediol-d8 provides a strong benchmark for expected isotopic purity. The primary analytical techniques for determining isotopic purity are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Representative Isotopic Purity Data for Deuterated Butane Derivatives

| Compound | Supplier Example | Stated Isotopic Purity (atom % D) | Analytical Technique(s) | Reference |

| 1,4-Butanediol-d8 | Sigma-Aldrich | 98 | MS, NMR | |

| 1,4- |

1,4-butanedithiol-d8 CAS number lookup

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on 1,4-butanedithiol (B72698) (CAS: 1191-08-8) . An extensive search for the specific CAS number for 1,4-butanedithiol-d8 did not yield a publicly registered number, suggesting it may be a custom-synthesized or less common isotopic variant. The data and protocols presented herein pertain to the non-deuterated compound.

Introduction

1,4-Butanedithiol is a versatile organosulfur compound with two thiol functional groups. Its chemical properties make it a valuable reagent in various scientific and industrial applications, including organic synthesis, polymer chemistry, and nanotechnology. This guide provides a summary of its key quantitative data, experimental protocols for its use, and visual representations of relevant workflows.

Quantitative Data

The following tables summarize the key physical and chemical properties of 1,4-butanedithiol.

| Identifier | Value |

| CAS Number | 1191-08-8 |

| Molecular Formula | C4H10S2 |

| Molecular Weight | 122.25 g/mol |

| Synonyms | 1,4-Dimercaptobutane, Tetramethylene dimercaptan |

| Physical Property | Value |

| Appearance | Colorless to light yellow liquid |

| Odor | Strong, sulfurous |

| Boiling Point | 105-106 °C at 30 mmHg |

| Density | 1.042 g/mL at 25 °C |

| Refractive Index | 1.529 at 20 °C |

| Flash Point | 113 °C (235.4 °F) - closed cup[1] |

| Melting Point | -53.9 °C |

Experimental Protocols

Detailed methodologies for key experiments involving 1,4-butanedithiol are outlined below.

Synthesis of 1,3-Dithiepane

This protocol describes the alkylation of 1,4-butanedithiol to form a seven-membered heterocyclic compound, 1,3-dithiepane.

Materials:

-

1,4-Butanedithiol

-

A suitable geminal dihalide (e.g., dibromomethane)

-

A non-nucleophilic base (e.g., potassium carbonate)

-

An appropriate aprotic solvent (e.g., dimethylformamide - DMF)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Purification apparatus (e.g., for distillation or chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-butanedithiol and the geminal dihalide in the aprotic solvent.

-

Add the non-nucleophilic base to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 1,3-dithiepane.

Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

This protocol details the formation of a self-assembled monolayer of 1,4-butanedithiol on a gold substrate, a common technique in nanotechnology and surface science.

Materials:

-

Gold-coated substrate (e.g., silicon wafer with a gold layer)

-

1,4-Butanedithiol

-

Absolute ethanol (B145695)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

-

Deionized water

-

Clean glassware

-

Nitrogen gas stream

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for a few minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

-

Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

-

Dry the substrate under a stream of nitrogen gas.

-

-

Monolayer Formation:

-

Prepare a dilute solution of 1,4-butanedithiol in absolute ethanol (typically in the millimolar concentration range).

-

Immerse the clean, dry gold substrate in the 1,4-butanedithiol solution.

-

Allow the self-assembly process to occur for a sufficient amount of time (this can range from minutes to several hours, depending on the desired monolayer quality).

-

Remove the substrate from the solution.

-

-

Rinsing and Drying:

-

Rinse the substrate with absolute ethanol to remove any non-chemisorbed molecules.

-

Dry the substrate again under a stream of nitrogen gas.

-

The gold surface is now functionalized with a self-assembled monolayer of 1,4-butanedithiol.

-

Visualizations

The following diagrams illustrate key processes involving 1,4-butanedithiol.

Caption: Synthesis of 1,3-Dithiepane from 1,4-Butanedithiol.

Caption: Workflow for SAM Formation on a Gold Surface.

References

The Definitive Guide to 1,4-Butanedithiol-d8: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-butanedithiol-d8, a deuterated analog of 1,4-butanedithiol (B72698). It details the compound's molecular weight and physicochemical properties and explores its critical role as an internal standard in quantitative mass spectrometry-based bioanalysis. This document also offers detailed experimental protocols for its application and discusses the principles of its use in analytical chemistry.

Core Compound Properties

This compound is a stable isotope-labeled version of 1,4-butanedithiol, where eight hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution results in a mass shift that allows for its differentiation from the non-deuterated form in mass spectrometry, making it an invaluable tool in analytical research, particularly in pharmacokinetic and metabolic studies.

| Property | Value | Reference |

| Chemical Formula | C4H2D8S2 | N/A |

| Molecular Weight | 130.30 g/mol | N/A |

| CAS Number | Not available | N/A |

| Isotopic Purity | Typically ≥98% | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Strong, unpleasant | [2] |

For comparison, the properties of the non-deuterated 1,4-butanedithiol are provided below.

| Property | Value | Reference |

| Chemical Formula | C4H10S2 | [1][2] |

| Molecular Weight | 122.25 g/mol | [1] |

| CAS Number | 1191-08-8 | [1][2] |

| Boiling Point | 195.5 °C | [3] |

| Melting Point | -53.9 °C | [3] |

Applications in Drug Development and Research

The primary application of this compound is as an internal standard in quantitative analysis using isotope dilution mass spectrometry (IDMS).[2][4] Its chemical and physical properties are nearly identical to the endogenous or therapeutic analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[4][5] This co-elution and similar behavior are crucial for compensating for various sources of error, including matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer.[6]

The use of deuterated internal standards is considered the gold standard in bioanalysis for its ability to provide accurate and precise quantification of analytes in complex biological matrices such as plasma, urine, and tissue homogenates.[4][7]

Experimental Protocols

General Protocol for Quantitative Analysis using this compound as an Internal Standard

This protocol outlines a typical workflow for the quantification of a target analyte in a biological sample using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Preparation of Stock Solutions:

-

Analyte Primary Stock Solution (1 mg/mL): Accurately weigh the reference standard of the analyte and dissolve it in a suitable solvent (e.g., methanol).

-

Internal Standard Primary Stock Solution (1 mg/mL): Accurately weigh this compound and dissolve it in the same solvent as the analyte.

-

Working Solutions: Prepare a series of working solutions for the calibration curve and quality control (QC) samples by performing serial dilutions of the analyte primary stock solution. Prepare a working solution of the internal standard at a concentration that provides an optimal response in the mass spectrometer.

2. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.

-

Add a precise volume of the internal standard working solution to each sample, calibrator, and QC sample.

-

Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol, often containing an acid or base to improve precipitation) to the sample.

-

Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared samples onto an appropriate HPLC or UHPLC column to separate the analyte and internal standard from other matrix components. The mobile phase composition and gradient will need to be optimized for the specific analyte.

-

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard (this compound) are monitored.

4. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators. A linear regression with appropriate weighting (e.g., 1/x or 1/x²) is typically used.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

NMR Spectroscopy

Deuterated compounds like this compound are also valuable in Nuclear Magnetic Resonance (NMR) spectroscopy. While deuterated solvents are commonly used to avoid solvent interference in ¹H NMR spectra, the analysis of deuterated compounds themselves can be performed using ²H (Deuterium) NMR.[3] This technique can be used to confirm the position and extent of deuterium labeling within the molecule.[3]

Visualizing Workflows and Concepts

The following diagrams illustrate key workflows and principles related to the use of this compound.

References

The Principle of Using Deuterated Internal Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and bioanalysis, the pursuit of accuracy and precision is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold standard for its sensitivity and selectivity. However, the inherent complexity of biological matrices introduces significant variability, primarily from matrix effects such as ion suppression or enhancement. To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog of the analyte, is a widely accepted best practice.[1] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data supporting the use of deuterated internal standards.

Core Principle: Isotope Dilution Mass Spectrometry

The foundational principle behind the use of a deuterated internal standard is isotope dilution mass spectrometry (IDMS).[2] A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612) (²H).[3] This subtle modification results in a compound that is chemically and physically almost identical to the analyte but has a slightly higher mass, allowing it to be distinguished by a mass spectrometer.[4][5]

By introducing a known quantity of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[3] Any variability encountered during the analytical workflow—including extraction efficiency, sample loss, injection volume inconsistencies, and ionization efficiency in the mass spectrometer's source—will affect both the analyte and the deuterated standard to the same degree.[2][6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to a significant improvement in the accuracy and precision of the quantitative results.[7]

Advantages of Deuterated Internal Standards

The primary advantage of using a deuterated internal standard is its ability to compensate for variations throughout the analytical process.[4] Key benefits include:

-

Enhanced Quantitative Accuracy: Deuterated analogs co-elute with the analyte, minimizing signal distortion caused by matrix effects.[8]

-

Improved Reproducibility: Consistent ionization efficiency across multiple analytical runs is achieved.[8]

-

Correction for Matrix Effects: Deuterium labeling minimizes signal suppression or enhancement from interfering compounds in the sample matrix.[8]

-

Regulatory Acceptance: The use of deuterated internal standards is recognized and recommended by regulatory agencies such as the FDA and EMA for bioanalytical method validation.[1]

Data Presentation: Quantitative Comparison

Experimental data consistently demonstrates the superior performance of deuterated internal standards compared to non-deuterated (structural analog) internal standards. The following tables summarize the improvements in accuracy and precision.

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |

| Structural Analog | 96.8 | 8.6 | < 0.0005 (significantly different from 100%) |

| Deuterated (SIL) | 100.3 | 7.6 | 0.5 (not significantly different from 100%) |

Table 1: Assay Performance for the Depsipeptide Kahalalide F. This table is adapted from a study on Kahalalide F quantification, highlighting the significantly better precision and accuracy achieved with a deuterated internal standard.[9][10]

| Internal Standard Type | Concentration (µg/L) | Inter-Patient Imprecision (% CV) |

| Structural Analog (DMR) | 5.0 | 9.7 |

| 10.0 | 7.6 | |

| 20.0 | 8.5 | |

| Deuterated (SIR-d3) | 5.0 | 5.7 |

| 10.0 | 2.7 | |

| 20.0 | 3.4 |

Table 2: Inter-Patient Assay Imprecision for Sirolimus Quantification. This table is adapted from a study evaluating sirolimus quantification, showing consistently lower imprecision with a deuterated standard across different patient samples.[9]

| Analyte | Deuterated IS (% Accuracy) | Non-Deuterated IS (% Accuracy) |

| Myclobutanil | 98.7 | 75.4 |

| Bifenazate | 102.3 | 135.8 |

| Paclobutrazol | 95.6 | 68.2 |

Table 3: Accuracy Comparison in Pesticide and Mycotoxin Analysis in Cannabis Matrices. This table is adapted from a study comparing internal standards for pesticide and mycotoxin analysis.[11][12]

Experimental Protocols

The successful implementation of deuterated internal standards requires meticulous and validated protocols. Below are representative methodologies for a typical bioanalytical workflow.

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is a critical first step for quantitative analysis.[7]

-

Primary Stock Solutions (1 mg/mL): Accurately weigh the analyte and the deuterated internal standard and dissolve them in a suitable solvent (e.g., methanol) to prepare individual primary stock solutions.[13]

-

Analyte Working Solutions: Perform serial dilutions of the analyte primary stock solution to create a series of working solutions for the calibration curve and quality control (QC) samples.[13]

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration. This solution will be added to all calibration standards, QC samples, and unknown samples.[13]

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for removing the majority of proteins from biological samples like plasma or serum.[14]

-

Sample Aliquoting: Pipette a specific volume (e.g., 100 µL) of the biological sample into a clean microcentrifuge tube.[14]

-

Internal Standard Spiking: Add a precise volume (e.g., 25 µL) of the deuterated internal standard working solution to the sample.[14]

-

Vortexing: Briefly vortex the sample to ensure homogeneity.[14]

-

Protein Precipitation: Add a larger volume of a cold precipitating solvent (e.g., 300 µL of acetonitrile).[7]

-

Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[14]

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[14]

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS mobile phase to concentrate the analyte and exchange the solvent.[14]

LC-MS/MS Analysis

-

Liquid Chromatography Conditions:

-

Column: A suitable reversed-phase column (e.g., C18) is commonly used.[13]

-

Mobile Phase A: Water with 0.1% formic acid.[13]

-

Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.[13]

-

Gradient: An optimized gradient elution is necessary to achieve good separation of the analyte from matrix components.[13]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.[13]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[13]

-

MRM Transitions: The precursor to product ion transitions for both the analyte and the deuterated internal standard should be optimized.[13]

-

Data Analysis

-

Peak Integration: Integrate the chromatographic peak areas for the analyte and the deuterated internal standard for each injection.[13]

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.[13]

-

Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations and perform a linear regression to generate a calibration curve.[13]

-

Quantification of Unknowns: Determine the concentration of the analyte in unknown and QC samples by interpolating their response ratios from the calibration curve.[13]

Mandatory Visualizations

A typical experimental workflow for bioanalysis using a deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. lcms.cz [lcms.cz]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Technical Guide to 1,4-Butanedithiol-d8: Certificate of Analysis and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification and quality control methodologies for 1,4-butanedithiol-d8. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the typical specifications and the experimental protocols used to verify the identity, purity, and isotopic enrichment of this deuterated compound.

Certificate of Analysis: Representative Data

A Certificate of Analysis (CoA) for a high-purity deuterated compound like this compound provides critical quantitative data on its chemical and isotopic purity, along with its physical properties. Below is a table summarizing representative data that would be found on a typical CoA for this material.

| Parameter | Specification | Method |

| Identity | Conforms to Structure | ¹H NMR, ²H NMR, MS |

| Chemical Purity | ≥ 97.0% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Isotopic Purity | ≥ 98.0 atom % D | Mass Spectrometry (MS) or ²H NMR |

| Appearance | Colorless Liquid | Visual Inspection |

| Residual Solvents | ≤ 0.5% | ¹H NMR or Headspace GC |

| Water Content | ≤ 0.1% | Karl Fischer Titration |

Experimental Protocols

The quality control of deuterated compounds requires specific analytical techniques to confirm not only the chemical structure and purity but also the level and location of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation and confirmation of deuterated compounds.

-

¹H NMR (Proton NMR): This experiment is used to determine the molecular structure and to confirm the absence or significant reduction of proton signals at the deuterated positions. For this compound, the proton spectrum would show a marked decrease in the intensity of the signals corresponding to the butane (B89635) backbone protons compared to the non-deuterated standard. The presence of any significant proton signals in these regions could indicate incomplete deuteration.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium (B1214612) nuclei, confirming the presence and location of deuterium atoms in the molecule. The ²H NMR spectrum of this compound should display signals corresponding to the deuterium atoms on the butane chain, providing definitive evidence of successful deuteration.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and isotopic enrichment of the deuterated compound.

-

Methodology: A sample of this compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak for this compound will be shifted to a higher mass compared to its non-deuterated counterpart due to the replacement of eight hydrogen atoms (mass ~1) with eight deuterium atoms (mass ~2). This mass shift provides a clear indication of deuteration. The isotopic purity is determined by analyzing the distribution of isotopic peaks in the mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds, making it ideal for assessing the chemical purity of 1,4-butanedithiol.

-

Methodology: The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This method allows for the quantification of the main this compound peak relative to any impurities, thereby determining the chemical purity.

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the certification of this compound, from synthesis to final product release.

Caption: Quality Control Workflow for this compound.

theoretical applications of deuterated thiols

An In-depth Technical Guide to the Theoretical Applications of Deuterated Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic substitution of hydrogen with its stable, heavy isotope, deuterium (B1214612), represents a subtle but powerful tool in the chemical and biomedical sciences. This modification, known as deuteration, can profoundly alter a molecule's physicochemical properties without changing its fundamental chemical reactivity. When applied to organosulfur compounds containing a thiol (-SH) functional group, deuteration (to form a -SD group) unlocks a range of theoretical and practical applications. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) and sulfur-deuterium (S-D) bond compared to their hydrogen counterparts. This seemingly minor change gives rise to the Kinetic Isotope Effect (KIE) , a phenomenon where reactions involving the cleavage of these deuterated bonds proceed at a slower rate.[1][2] This guide explores the core , providing technical insights for professionals in research and drug development.

Enhancing Drug Stability and Pharmacokinetics: The "Deuterium Switch"

One of the most significant applications of deuteration in drug development is the enhancement of metabolic stability. Many pharmaceuticals, including those containing thiol moieties, are metabolized by cytochrome P450 (CYP) enzymes in the liver.[2] Often, the rate-limiting step of this metabolic process involves the cleavage of a C-H bond.[3]

By replacing a hydrogen atom at one of these metabolic "soft spots" with deuterium, the stronger C-D bond slows down the rate of enzymatic breakdown.[2][3] This application of the KIE can lead to a superior pharmacokinetic (PK) profile.[4]

Theoretical Advantages for Thiol-Containing Drugs:

-

Increased Half-Life and Exposure : Slower metabolism means the drug remains in the systemic circulation for longer, potentially increasing its half-life and total drug exposure (Area Under the Curve or AUC).[3] This can lead to a more consistent therapeutic effect.

-

Reduced Dosing Frequency : A longer half-life may allow for less frequent dosing, which can significantly improve patient compliance and quality of life.[3]

-

Lower Required Doses : Enhanced stability can sometimes mean that a lower dose is needed to achieve the desired therapeutic concentration, reducing the overall drug burden on the patient.

-

Minimized Toxic Metabolites : By slowing metabolism at a specific site, deuteration can reduce the formation of undesirable or reactive metabolites, thereby improving a drug's safety profile.[3]

Data Presentation: Pharmacokinetic Impact of Deuteration

| Parameter | Methadone (Non-Deuterated) | d₉-Methadone (Deuterated) | Fold Change |

| AUC₀₋₈h (ng·h/mL) | 284 ± 94 | 1620 ± 540 | ~5.7x Increase |

| Cₘₐₓ (ng/mL) | 110 ± 30 | 480 ± 110 | ~4.4x Increase |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | ~5.2x Decrease |

| Data derived from intravenous administration in male CD-1 mice.[5] |

The following table presents typical primary KIE values observed for deuterium substitution, quantifying the rate reduction.[6][7]

| Bond Type | Vibrational Frequency (cm⁻¹) | Zero-Point Energy (kcal/mol) | Relative Rate (kH/kD) at 300 K |

| C-H | ~2900 | ~4.15 | ~6.9 (Theoretical Max) |

| C-D | ~2100 | ~3.00 | 1.0 |

| These values represent a theoretical maximum where the C-H/C-D bond is completely broken in the transition state.[6][8] In practice, observed values are often lower but still significant. |

Logical Workflow: Deuteration for Metabolic Stability

The diagram below illustrates the logical workflow of how deuteration can protect a drug from rapid metabolism, leading to an improved pharmacokinetic profile.

Probing Protein Structure and Dynamics with HDX-Mass Spectrometry

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformation, dynamics, and interactions.[9][10] While the deuterium source is the solvent (D₂O) rather than a deuterated thiol itself, this method is crucial for studying thiol-containing proteins like cysteine proteases, redox-sensitive enzymes, and proteins where disulfide bonds are structurally critical.

The principle relies on the fact that backbone amide hydrogens exposed to the D₂O solvent will exchange for deuterium.[11] The rate of this exchange depends on solvent accessibility and hydrogen bonding. Regions of the protein involved in ligand binding, including those near active-site cysteine thiols, will be protected from the solvent and thus show a reduced rate of deuterium uptake.[12] By comparing the deuteration levels of a protein in its free versus ligand-bound state, researchers can map interaction interfaces with high precision.

Experimental Protocol: Bottom-Up HDX-MS for Protein-Ligand Interaction

This protocol provides a generalized workflow for a continuous-labeling, bottom-up HDX-MS experiment to identify a small molecule's binding site on a target protein.[9][13]

-

Protein and Ligand Preparation :

-

Prepare stock solutions of the target protein (e.g., 100 µM in aqueous buffer, pH 7.4).

-

Prepare a stock solution of the small molecule ligand at a concentration sufficient to ensure saturation upon mixing (e.g., 10-fold molar excess).

-

Prepare the D₂O labeling buffer (e.g., 20 mM Tris, 150 mM NaCl, pD 7.4). Note: pD = pH reading + 0.4.

-

Prepare the quench buffer (e.g., 0.5 M Glycine, pH 2.5, at 1°C).

-

-

Deuterium Labeling :

-

For the ligand-bound state: Mix the protein and ligand solutions and incubate briefly.

-

Initiate the exchange reaction by diluting the protein sample (free or ligand-bound) 1:20 into the D₂O labeling buffer.

-

Allow the exchange to proceed for various time points (e.g., 10s, 1m, 10m, 1h) at a controlled temperature (e.g., 25°C).

-

-

Quenching :

-

At each time point, terminate the exchange reaction by mixing the sample with an equal volume of pre-chilled quench buffer. This rapidly drops the pH to ~2.5 and the temperature to ~0°C, which slows the back-exchange rate by orders of magnitude.[11]

-

-

Online Digestion and Desalting :

-

Immediately inject the quenched sample into an automated HDX-MS system.

-

The sample flows through an immobilized pepsin column held at a low temperature (e.g., 2°C) to digest the protein into peptides.

-

The resulting peptides are captured on a trap column to be desalted.

-

-

LC-MS Analysis :

-

The desalted peptides are eluted from the trap column onto a C18 analytical column using a rapid chromatographic gradient (e.g., 5-40% acetonitrile (B52724) over 5-10 minutes).

-

The eluting peptides are ionized (typically by ESI) and analyzed by a high-resolution mass spectrometer.

-

-

Data Analysis :

-

Specialized software is used to identify the peptide sequences and calculate the centroid mass for each peptide at every time point.

-

The deuterium uptake for each peptide is calculated by comparing its mass in the deuterated state to its non-deuterated control.

-

Differential plots ("butterfly plots") are generated by subtracting the deuterium uptake of the free protein from the ligand-bound protein. Peptides showing significant protection (less deuterium uptake) are mapped onto the protein's structure to identify the binding interface.

-

Visualization: HDX-MS Experimental Workflow

The following diagram outlines the key steps in a bottom-up HDX-MS experiment.

Tracing Metabolic Pathways

Deuterated compounds, including thiols and their precursors, serve as excellent stable isotope tracers for elucidating metabolic pathways. By introducing a deuterated substrate into a biological system (cell culture or in vivo), researchers can track the deuterium label as it is incorporated into downstream metabolites. Mass spectrometry is then used to detect the mass shift in these metabolites, confirming the metabolic connection and quantifying flux through the pathway.[14]

A practical example is the use of deuterated glutathione (B108866) precursors to demonstrate the biogenesis of aromatic thiols in wine. Researchers synthesized deuterated S-glutathione conjugates and added them to grape juice during fermentation. The subsequent detection of the corresponding deuterated volatile thiols in the finished wine provided direct proof of the metabolic conversion pathway.[15][16]

Experimental Protocol: General Workflow for Metabolic Tracing

This protocol outlines the general steps for a cell culture-based metabolic tracing experiment using a deuterated precursor.

-

Cell Culture and Labeling :

-

Seed cells in multi-well plates and grow to a consistent confluency (e.g., 80%).

-

Remove the standard growth medium and wash the cells gently with PBS.

-

Introduce the labeling medium, which is identical to the standard medium except that the precursor of interest (e.g., cysteine) has been replaced with its deuterated analog (e.g., d₃-cysteine).

-

Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer.

-

-

Metabolite Quenching and Extraction :

-

To halt all metabolic activity instantly, place the culture plate on dry ice.

-

Aspirate the labeling medium.

-

Immediately add ice-cold 80% methanol (B129727) to each well to quench metabolism and extract intracellular metabolites.

-

Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.

-

-

Sample Processing :

-

Centrifuge the tubes at high speed (e.g., >13,000 x g) at 4°C to pellet proteins and cell debris.

-

Carefully transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator.

-

Store the dried pellets at -80°C until analysis.

-

-

LC-MS/MS Analysis and Interpretation :

-

Reconstitute the dried extracts in an appropriate solvent for LC-MS/MS analysis.

-

Analyze the samples using a high-resolution mass spectrometer to detect and quantify the mass isotopologues of downstream metabolites.

-

Process the data to correct for the natural abundance of isotopes and determine the extent of deuterium incorporation.

-

Use this information for metabolic flux analysis and to interpret the activity of the pathway under investigation.

-

Visualization: Metabolic Tracing with a Deuterated Precursor

This diagram illustrates how a deuterated thiol precursor can be used to trace a simplified metabolic pathway.

Investigating Oxidative Stress and Redox Signaling

Thiols, particularly the cysteine residues in proteins and the tripeptide glutathione (GSH), are central to maintaining cellular redox homeostasis.[17][18] They act as sensors and scavengers of reactive oxygen species (ROS). The reversible oxidation of specific, highly reactive protein thiols is a key mechanism in redox signaling, analogous to phosphorylation.[19]

Deuterated thiols provide a theoretical framework for investigating the kinetics of these crucial redox reactions. By studying the KIE of thiol oxidation (R-SD vs R-SH), researchers could quantify the contribution of S-H bond cleavage to the rate-limiting step of reactions with various oxidants. This could help elucidate the mechanisms by which specific proteins, like Keap1, act as exquisitely sensitive redox sensors.

Thiol-Based Signaling Pathway: The Keap1-Nrf2 System

The Keap1-Nrf2 pathway is a primary cellular defense against oxidative and electrophilic stress.[20] Under normal conditions, the Keap1 protein binds to the transcription factor Nrf2, targeting it for degradation. Keap1 is rich in reactive cysteine thiols that act as sensors.[19] Upon exposure to oxidative stress, these thiols are modified, causing a conformational change in Keap1 that releases Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes.[21]

References

- 1. KEAP1-NRF2 Signaling and Autophagy in Protection against Oxidative and Reductive Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Nucleotide metabolism is linked to cysteine availability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]

- 14. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glutathione as a signaling molecule: Another challenge to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

- 19. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Navigating Thiol Quantification: A Technical Guide to Isotopic Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise quantification of thiols—a class of organosulfur compounds critical in biological systems and pharmaceutical development—presents a significant analytical challenge due to their reactivity and volatility. Isotopic Dilution Mass Spectrometry (IDMS) stands as a gold-standard technique for achieving the accuracy and precision required in these demanding applications. This technical guide provides an in-depth exploration of the principles and practices of IDMS for thiol analysis. While this guide focuses on the core methodologies, it is important to note that a comprehensive search of scientific literature did not yield specific applications or established experimental protocols for the use of 1,4-butanedithiol-d8 as an internal standard. Therefore, this document will detail the fundamental workflow of isotopic dilution using other relevant deuterated thiol standards as illustrative examples, providing a robust framework for researchers to develop and validate their own quantitative assays.

The Core Principles of Isotopic Dilution

Isotopic dilution is an analytical technique that enables the quantification of a substance by measuring the change in the natural isotopic abundance of the analyte upon the addition of a known amount of an isotopically enriched standard of that same substance. In essence, the isotopically labeled internal standard acts as a nearly perfect control for the analyte of interest throughout the entire analytical process, from sample preparation to detection.[1]

The key advantages of this method include:

-

High Accuracy and Precision: By using a ratio of the analyte to the internal standard, the method compensates for sample loss during preparation and variations in instrument response.[2]

-

Matrix Effect Mitigation: The internal standard and analyte behave almost identically during ionization in the mass spectrometer, minimizing the impact of complex sample matrices on quantification.

-

Enhanced Specificity: The use of mass spectrometry allows for the differentiation of the analyte from other sample components based on its mass-to-charge ratio.

The general workflow for isotopic dilution mass spectrometry is depicted below:

Experimental Protocol: A General Framework for Thiol Quantification

While a specific protocol for this compound is not available in the literature, the following methodology outlines the key steps for developing a robust IDMS assay for a generic volatile thiol using a deuterated internal standard.

2.1. Materials and Reagents

-

Analyte of interest (e.g., a specific volatile thiol)

-

Deuterated internal standard (e.g., Analyte-d8)

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Reagents for sample preparation (e.g., solid-phase extraction cartridges)

-

Derivatizing agent (optional, to improve chromatographic properties and ionization efficiency)

2.2. Instrumentation

-

Liquid Chromatograph (LC) coupled to a Tandem Mass Spectrometer (MS/MS)

-

Analytical column suitable for the separation of the analyte

2.3. Procedure

-

Preparation of Standards:

-

Prepare a stock solution of the analyte and the deuterated internal standard in a suitable solvent.

-

Create a series of calibration standards by spiking a blank matrix (e.g., buffer or control plasma) with varying concentrations of the analyte and a fixed concentration of the internal standard.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise amount of the deuterated internal standard solution.

-

Perform sample extraction to remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

(Optional) If necessary, derivatize the extracted sample to improve the analyte's stability and chromatographic behavior.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards onto the LC-MS/MS system.

-

Develop a chromatographic method to achieve baseline separation of the analyte from other matrix components.

-

Optimize the mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard. This typically involves selecting specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard for each sample and standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Data Presentation and Interpretation

Quantitative data from IDMS experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example Calibration Curve Data for a Thiol Analyte

| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 305,123 | 0.050 |

| 5 | 76,543 | 301,987 | 0.253 |

| 10 | 151,876 | 303,456 | 0.500 |

| 50 | 759,876 | 302,111 | 2.515 |

| 100 | 1,523,456 | 304,567 | 5.000 |

| 500 | 7,612,345 | 303,987 | 25.042 |

Table 2: Example Quantification of a Thiol Analyte in Biological Samples

| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio | Calculated Concentration (ng/mL) |

| Control 1 | 5,432 | 301,234 | 0.018 | Not Detected |

| Control 2 | 6,123 | 305,678 | 0.020 | Not Detected |

| Treated 1 | 245,678 | 303,456 | 0.810 | 16.2 |

| Treated 2 | 267,890 | 301,987 | 0.887 | 17.7 |

Logical Relationships in Method Development

The development of a successful IDMS method involves a series of logical steps and considerations, from the selection of the internal standard to the validation of the assay.

Conclusion

Isotopic Dilution Mass Spectrometry provides an exceptionally powerful tool for the accurate and precise quantification of thiols in complex matrices. While the specific application of this compound as an internal standard is not currently documented in scientific literature, the principles and generalized protocols outlined in this guide offer a solid foundation for researchers to develop and validate their own IDMS-based assays for a wide range of thiol-containing compounds. By carefully selecting an appropriate deuterated internal standard and optimizing the sample preparation and instrumental parameters, scientists can achieve reliable and high-quality quantitative data essential for advancing research and development in the pharmaceutical and life sciences.

References

Methodological & Application

Application Note: Quantification of 1,4-Butanedithiol in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Application Notes and Protocols for the Analysis of 1,4-Butanedithiol-d8 by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the qualitative and quantitative analysis of deuterated 1,4-butanedithiol (B72698) (1,4-butanedithiol-d8) using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for studies involving metabolic fate, pharmacokinetic profiling, and its use as an internal standard in various analytical assays.

Introduction

1,4-Butanedithiol is a sulfur-containing compound of interest in various fields, including materials science and biochemistry. The deuterated analog, this compound, serves as an excellent internal standard for quantitative analysis of its non-deuterated counterpart due to their similar chemical properties and distinct mass-to-charge ratios. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the detection and quantification of this compound. This protocol outlines the sample preparation, GC-MS parameters, and data analysis for this compound.

Experimental Protocols

Materials and Reagents

-

This compound (purity ≥ 98%)

-

Methanol (B129727) (GC grade)

-

Dichloromethane (B109758) (GC grade)

-

Anhydrous Sodium Sulfate (B86663)

-

Derivatizing agent (optional): N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plasma, urine, tissue homogenate). A general liquid-liquid extraction (LLE) protocol is described below.

-

Spiking: To 1 mL of the sample matrix, add a known amount of this compound working standard solution.

-

Extraction: Add 3 mL of dichloromethane to the sample, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

-

Separation: Carefully transfer the organic layer (bottom layer) to a clean glass tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried residue in 100 µL of methanol. The sample is now ready for GC-MS analysis.

-

(Optional) Derivatization: For improved chromatographic peak shape and thermal stability, derivatization can be performed. Add 50 µL of MTBSTFA to the reconstituted sample, cap the vial, and heat at 60°C for 30 minutes.

GC-MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrument and analytical goals.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 40-400 |

| Solvent Delay | 3 minutes |

Data Presentation

Quantitative analysis is typically performed using Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity. The characteristic ions for this compound should be determined by analyzing a standard solution in full scan mode.

Table 2: Hypothetical Quantitative Data for this compound Calibration Curve

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,234 |

| 5 | 78,912 |

| 10 | 155,678 |

| 25 | 389,123 |

| 50 | 780,456 |

| 100 | 1,562,345 |

Experimental Workflow Diagram

Caption: Workflow for the GC-MS analysis of this compound.

Quality Control and System Suitability

-

Blank Analysis: A solvent blank (methanol) should be injected at the beginning of the analytical run to ensure the system is free from contamination.

-

Calibration Curve: A calibration curve should be prepared for each batch of samples to ensure linearity and accuracy. The correlation coefficient (r²) should be > 0.99.

-

Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be analyzed in duplicate within each batch to monitor the precision and accuracy of the method.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for this compound and all other chemicals used in this protocol.

Quantitative Analysis of Thiols Using 1,4-Butanedithiol-d8 as an Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of the low molecular weight dithiol, 1,4-butanedithiol (B72698), in biological matrices using a stable isotope-labeled internal standard (SIL-IS), 1,4-butanedithiol-d8, coupled with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, matrix effects, and instrument response.[1][2]

Due to the high reactivity and potential for oxidation of thiol groups, a derivatization step is crucial for accurate and reproducible quantification.[3] This protocol employs a maleimide-based derivatizing agent, N-ethylmaleimide (NEM), which reacts specifically with thiol groups to form stable thioether bonds, thereby preventing disulfide formation and improving chromatographic performance.[3]

Principle of the Method

The quantitative analysis of 1,4-butanedithiol involves three key steps:

-

Sample Preparation and Internal Standard Spiking: A known concentration of the deuterated internal standard, this compound, is added to the biological sample (e.g., plasma, cell lysate). This ensures that the analyte and the internal standard are subjected to the same experimental conditions.

-

Derivatization: Both the endogenous 1,4-butanedithiol and the this compound internal standard are reacted with N-ethylmaleimide (NEM). This reaction, a Michael addition, targets the sulfhydryl groups, resulting in the formation of stable, less polar derivatives suitable for reverse-phase chromatography.

-

LC-MS/MS Analysis: The derivatized sample is injected into an LC-MS/MS system. The analyte and internal standard derivatives are separated chromatographically and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents

-

1,4-Butanedithiol (Analyte)

-

This compound (Internal Standard)

-

N-Ethylmaleimide (NEM)

-

Tris(2-carboxyethyl)phosphine (TCEP) (for total thiol analysis)

-

Ammonium (B1175870) Bicarbonate

-

Formic Acid

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Biological Matrix (e.g., human plasma, cell culture media)

Preparation of Stock Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,4-butanedithiol and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

NEM Derivatization Reagent (100 mM): Dissolve 125.13 mg of NEM in 10 mL of acetonitrile. Prepare fresh daily.

-

Ammonium Bicarbonate Buffer (100 mM, pH 8.5): Dissolve 790.6 mg of ammonium bicarbonate in 100 mL of water and adjust the pH to 8.5.

Sample Preparation and Derivatization

-

Sample Collection: Collect biological samples using appropriate procedures to minimize ex vivo oxidation. For blood samples, use anticoagulant tubes and process to plasma promptly. Store samples at -80°C until analysis.

-

Internal Standard Spiking: To 100 µL of the biological sample (or standard, or quality control sample), add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.

-

Centrifugation: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Derivatization:

-

Add 50 µL of 100 mM ammonium bicarbonate buffer (pH 8.5).

-

Add 20 µL of 100 mM NEM derivatization reagent.

-

Vortex briefly and incubate at 37°C for 30 minutes in the dark.

-

-

Reaction Quenching: Add 10 µL of 1% formic acid to stop the derivatization reaction.

-

Final Preparation: Centrifuge the sample at 14,000 x g for 5 minutes and transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Note on Total Thiol Analysis: To measure the total concentration of 1,4-butanedithiol (reduced + oxidized forms), a reduction step is required before derivatization. After protein precipitation and supernatant transfer, add 10 µL of 50 mM TCEP solution and incubate for 30 minutes at room temperature before proceeding with the addition of the ammonium bicarbonate buffer and NEM.

LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-